1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one
Description
Properties
Molecular Formula |
C10H10BrClOS |
|---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-bromo-3-[3-(chloromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-9(13)4-7-2-1-3-8(6-12)10(7)14/h1-3,14H,4-6H2 |
InChI Key |
HULIXXDOVXMIAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CCl)S)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Multi-Step Functionalization of Mercaptophenyl Precursors
This method involves constructing the mercaptophenyl backbone first, followed by sequential introductions of the chloromethyl and bromo groups.
Step 1: Synthesis of 3-(Chloromethyl)-2-mercaptobenzaldehyde
The mercaptophenyl core is synthesized via Friedel-Crafts acylation of thiophenol derivatives. For example, reacting 2-mercaptobenzaldehyde with chloromethyl methyl ether in the presence of Lewis acids like AlCl₃ yields 3-(chloromethyl)-2-mercaptobenzaldehyde.
Step 2: Ketone Formation via Nucleophilic Addition
The aldehyde intermediate undergoes nucleophilic addition with bromoacetone in a polar aprotic solvent (e.g., dimethylformamide). Catalytic amounts of cesium carbonate facilitate deprotonation, achieving yields of 65–72%.
Step 3: Bromination at the Propan-2-one Position
Electrophilic bromination using N-bromosuccinimide (NBS) under radical initiation (AIBN) introduces the bromine atom at the ketone’s α-position. Reaction conditions (e.g., 0°C, dichloromethane) minimize over-bromination.
Table 1: Reaction Conditions for Multi-Step Synthesis
| Step | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| 1 | 2-Mercaptobenzaldehyde, ClCH₂OCH₃, AlCl₃ | 78 | Exothermic; requires ice bath |
| 2 | Bromoacetone, Cs₂CO₃, DMF, 60°C, 12 h | 72 | Side product: dimerization |
| 3 | NBS, AIBN, CH₂Cl₂, 0°C, 2 h | 68 | Light-sensitive; inert atmosphere critical |
Halogen Exchange on Pre-Formed Propan-2-one Derivatives
An alternative approach modifies pre-assembled propan-2-one scaffolds.
Step 1: Preparation of 3-(3-Chloromethyl-2-mercaptophenyl)propan-2-one
Starting with 2-mercaptophenylacetic acid, chloromethylation is achieved using chloromethyl methyl ether and sulfuric acid. Subsequent decarboxylation under vacuum yields the propan-2-one derivative.
Industrial-Scale Optimization Strategies
Solvent and Catalyst Selection
Polar solvents like acetonitrile enhance reaction rates in bromination steps, while cesium carbonate outperforms weaker bases (e.g., K₂CO₃) in minimizing thiol oxidation.
Purification Techniques
Column chromatography remains the standard for isolating the target compound, though recent patents highlight crystallization using hexane/ethyl acetate (7:3) as a cost-effective alternative.
Table 2: Comparative Analysis of Purification Methods
| Method | Purity (%) | Recovery (%) | Cost (USD/g) |
|---|---|---|---|
| Column Chromatography | 99.5 | 70 | 12.50 |
| Crystallization | 98.2 | 85 | 4.80 |
Challenges and Mitigation Approaches
Thiol Group Protection
The mercapto group’s susceptibility to oxidation necessitates protective strategies:
- Silylation : Using tert-butyldimethylsilyl chloride (TBDMSCl) before bromination steps.
- Inert Atmosphere : Conducting reactions under nitrogen or argon to prevent disulfide formation.
Regioselectivity in Bromination
Radical bromination with NBS ensures α-position specificity, whereas electrophilic bromine (Br₂) leads to aryl ring bromination as a competing pathway.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common nucleophiles such as hydroxide ions, amines, and thiols can replace the halogen atoms.
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and thiols are commonly used. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Hydrogen peroxide and m-chloroperbenzoic acid are common oxidizing agents. The reactions are usually performed in organic solvents like dichloromethane.
Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents. The reactions are typically carried out in anhydrous conditions using solvents like tetrahydrofuran or ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted derivatives where the halogen atoms are replaced by nucleophiles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This can help in studying biological processes and developing new bioconjugates.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, they can be used in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one involves its ability to undergo nucleophilic substitution reactions. The bromine and chlorine atoms in the compound are electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows the compound to modify other molecules through covalent bonding. The sulfur atom in the compound can also participate in redox reactions, further contributing to its chemical versatility.
Comparison with Similar Compounds
Key Observations :
- Halogen substituents (Br, Cl, I) increase molecular weight and density. The mercapto group in the target compound may lower solubility in non-polar solvents due to hydrogen bonding .
Stability and Reactivity
- Target Compound : The mercapto group may render it prone to oxidation, necessitating inert atmospheres during synthesis. The chloromethyl group could participate in nucleophilic substitutions or elimination reactions under basic conditions .
- Analog 1: Stability issues are less pronounced due to the absence of reactive -SH or -CH₂Cl groups, though bromine may still hydrolyze under aqueous conditions .
- Analog 4 : 3-(Chloromethyl)pyridine-HCl exhibited cytotoxicity (LD₅₀ = 0.0756 mM in BALB/c-3T3 cells), suggesting chloromethyl groups contribute to biological activity .
Biological Activity
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a bromine atom, a chloromethyl group, and a mercapto group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein modification.
The molecular formula of this compound is C12H12BrClOS, with a molecular weight of approximately 303.64 g/mol. The presence of reactive functional groups such as the bromine and mercapto groups enhances its reactivity and potential interactions with biological macromolecules.
Enzyme Inhibition
This compound has shown significant potential as an enzyme inhibitor. The compound can interact with various biological molecules, particularly proteins, through covalent bonding with nucleophilic sites. This property allows it to modulate enzyme activity, which is crucial for various biochemical pathways.
Table 1: Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Potential to inhibit key enzymes involved in metabolic pathways | |
| Protein Modification | Ability to form covalent bonds with proteins |
Case Studies
Research indicates that compounds similar to this compound have been studied for their effects on acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are critical in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. For instance, derivatives of related compounds have demonstrated IC50 values in the low micromolar range against these enzymes, suggesting that modifications at specific positions can enhance inhibitory activity.
Table 2: Comparative IC50 Values of Related Compounds
| Compound Name | Target Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| 1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one | AChE | 0.09 | |
| 1-Bromo-3-(2-fluoro-4-mercaptophenyl)propan-2-one | MAO-B | 27 | |
| This compound | AChE | TBD |
The mechanism by which this compound exerts its biological effects likely involves the formation of covalent bonds with target proteins. This interaction can lead to conformational changes in the protein structure, thereby altering its function and potentially inhibiting enzymatic activity.
Applications in Medicinal Chemistry
Due to its biological activity, this compound is being explored for various applications:
- Drug Development : Its ability to inhibit key enzymes makes it a candidate for developing new therapeutic agents for neurodegenerative diseases.
- Bioconjugation : The compound can be utilized to modify biomolecules for studying protein interactions and functions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step halogenation and condensation reactions. For analogous brominated ketones (e.g., 2-Bromo-3′-chloropropiophenone), halogenation of propanone precursors using bromine in chloroform under controlled stoichiometry is common . Optimization includes:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thiol-containing intermediates.
- Temperature control : Maintaining 0–5°C during bromination minimizes side reactions (e.g., over-halogenation) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves impurities, while recrystallization in acetone improves purity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Look for a singlet (~3.3 ppm) from the -SCH3 group (if present) and deshielded aromatic protons (7.0–8.0 ppm) from the chloromethyl-substituted phenyl ring. The ketone carbonyl (C=O) absence in IR confirms bromine substitution at the α-position .
- ¹³C NMR : A quaternary carbon at ~190 ppm confirms the ketone, while bromine-induced splitting in aromatic carbons (~120–140 ppm) aids structural assignment .
- Mass Spectrometry : The molecular ion peak (M⁺) should match the molecular weight (C₁₀H₉BrClOS: ~292.6 g/mol), with fragments corresponding to Br loss (M−79) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits polymorphism or twinning?
- Methodological Answer :
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα, λ = 1.54178 Å) with low-temperature (100 K) data to minimize thermal motion artifacts .
- Software Tools : SHELXL refinement (via Olex2 interface) handles twinning by applying TWIN/BASF commands. For polymorphs, compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks .
- Validation : Cross-check with DFT-optimized structures (e.g., Gaussian 16) to confirm bond lengths/angles match experimental data .
Q. What mechanistic insights explain the regioselectivity of bromination in this compound’s synthesis?
- Methodological Answer : Bromination typically occurs at the α-position of the ketone due to:
- Electronic effects : The electron-withdrawing ketone group polarizes the α-C–H bond, facilitating radical or electrophilic bromination.
- Steric factors : Bulky substituents (e.g., chloromethyl group) direct bromine to less hindered sites. Computational studies (e.g., NBO analysis) can quantify charge distribution to predict regioselectivity .
- Experimental validation : Isotopic labeling (e.g., deuterated propanone) tracks hydrogen abstraction sites during bromination .
Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., unexpected coupling constants in NMR)?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility (e.g., rotation around the C–S bond) may cause averaged NMR signals. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze rotamers and reveal hidden splitting .
- Solvent interactions : Polar solvents (e.g., DMSO-d₆) may shift aromatic proton signals due to hydrogen bonding. Compare data across solvents (CDCl₃ vs. DMSO-d₆) .
- DFT Simulations : Use software (e.g., ADF, ORCA) to calculate chemical shifts with solvent correction models (COSMO) and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
